2-morpholino-5-(1H-tetrazol-1-yl)aniline
Overview
Description
2-Morpholino-5-(1H-tetrazol-1-yl)aniline is a heterocyclic compound with the molecular formula C11H14N6O It features a morpholine ring and a tetrazole ring attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-5-(1H-tetrazol-1-yl)aniline typically involves the reaction of 2-chloro-5-nitroaniline with morpholine, followed by the reduction of the nitro group to an amine. The tetrazole ring is then introduced through a cyclization reaction with sodium azide. The overall reaction conditions include:
Temperature: Moderate temperatures (50-100°C) are often used.
Solvents: Common solvents include ethanol, methanol, or dimethylformamide (DMF).
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used for the reduction step.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Morpholino-5-(1H-tetrazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aniline or morpholine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF for tetrazole formation.
Major Products Formed
Oxidation: Oxidized derivatives of the aniline or morpholine rings.
Reduction: Reduced forms of the nitro group to amine.
Substitution: Tetrazole derivatives and other substituted aniline products.
Scientific Research Applications
2-Morpholino-5-(1H-tetrazol-1-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-morpholino-5-(1H-tetrazol-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(1H-tetrazol-1-yl)aniline: Similar structure but with a methyl group instead of a morpholine ring.
5-Phenyltetrazole: Contains a phenyl group instead of an aniline core.
Tetrazole derivatives: Various derivatives with different substituents on the tetrazole ring.
Uniqueness
2-Morpholino-5-(1H-tetrazol-1-yl)aniline is unique due to the presence of both a morpholine ring and a tetrazole ring, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-morpholin-4-yl-5-(tetrazol-1-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-10-7-9(17-8-13-14-15-17)1-2-11(10)16-3-5-18-6-4-16/h1-2,7-8H,3-6,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPORBYHDXRQDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C=NN=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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